N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the reaction of 4-methylbenzylamine with o-phenylenediamine in the presence of a suitable catalyst to form the benzodiazole ring. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE
- N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZOIC ACID
- N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PHENYLACETAMIDE
Uniqueness
The uniqueness of N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its cyclohexanecarboxamide group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H29N3O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H29N3O/c1-18-11-13-19(14-12-18)17-27-22-10-6-5-9-21(22)26-23(27)15-16-25-24(28)20-7-3-2-4-8-20/h5-6,9-14,20H,2-4,7-8,15-17H2,1H3,(H,25,28) |
InChI Key |
YZISHXXVDPODQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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